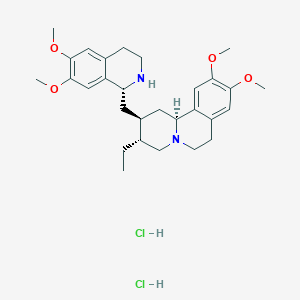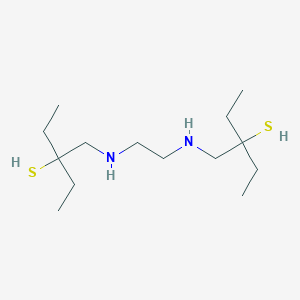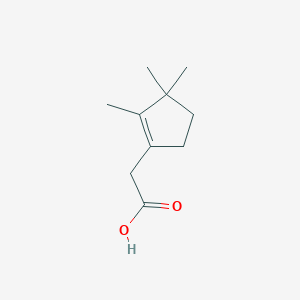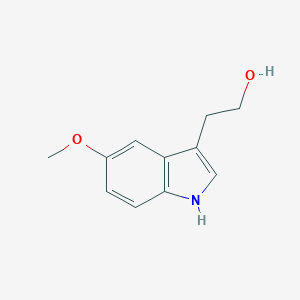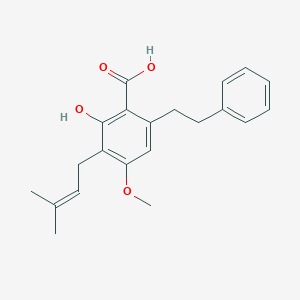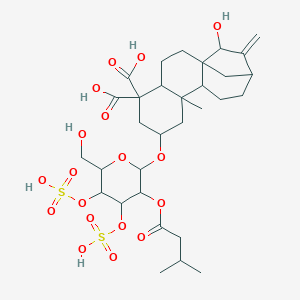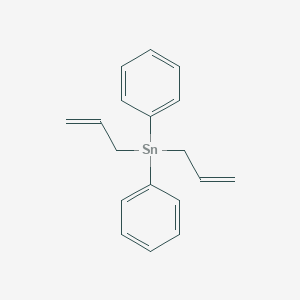
Diallyldiphenylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diallyldiphenylstannane (DADS) is an organotin compound that has gained significant attention in scientific research due to its potential therapeutic benefits. DADS has been found to possess various biological properties, including antioxidant, anti-inflammatory, and anticancer activities.
Mécanisme D'action
The mechanism of action of Diallyldiphenylstannane is not fully understood. However, it has been suggested that Diallyldiphenylstannane exerts its biological effects by modulating various signaling pathways. Diallyldiphenylstannane has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. Diallyldiphenylstannane has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
Diallyldiphenylstannane has been found to possess various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Diallyldiphenylstannane has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Moreover, Diallyldiphenylstannane has been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
Diallyldiphenylstannane has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity. Moreover, Diallyldiphenylstannane has been found to possess various biological properties, making it a versatile compound for studying different biological processes. However, Diallyldiphenylstannane has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in some experiments. Moreover, Diallyldiphenylstannane has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on Diallyldiphenylstannane. Firstly, more studies are needed to elucidate the mechanism of action of Diallyldiphenylstannane. Secondly, more studies are needed to determine the optimal dosage and administration route of Diallyldiphenylstannane for different therapeutic applications. Thirdly, more studies are needed to investigate the potential side effects of Diallyldiphenylstannane. Finally, more studies are needed to explore the potential use of Diallyldiphenylstannane in combination with other compounds for enhanced therapeutic effects.
Conclusion:
Diallyldiphenylstannane (Diallyldiphenylstannane) is an organotin compound that possesses various biological properties, including antioxidant, anti-inflammatory, and anticancer activities. Diallyldiphenylstannane has potential therapeutic benefits and has been extensively studied for its biological effects. Further research is needed to fully understand the mechanism of action of Diallyldiphenylstannane and to determine its optimal therapeutic applications.
Méthodes De Synthèse
Diallyldiphenylstannane can be synthesized by the reaction of diphenyltin dichloride with allyl chloride in the presence of sodium metal. The reaction produces Diallyldiphenylstannane as a white crystalline solid with a melting point of 129-131°C.
Applications De Recherche Scientifique
Diallyldiphenylstannane has been extensively studied for its potential therapeutic benefits. It has been found to possess antioxidant properties that can protect cells from oxidative stress. Diallyldiphenylstannane has also been shown to possess anti-inflammatory properties that can reduce inflammation in various tissues. Moreover, Diallyldiphenylstannane has been found to have anticancer activity by inducing apoptosis and inhibiting cancer cell proliferation.
Propriétés
IUPAC Name |
diphenyl-bis(prop-2-enyl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.2C3H5.Sn/c2*1-2-4-6-5-3-1;2*1-3-2;/h2*1-5H;2*3H,1-2H2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQVGSKYJHCXRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Sn](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330133 |
Source


|
| Record name | Diallyldiphenylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10074-32-5 |
Source


|
| Record name | Diallyldiphenylstannane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diallyldiphenylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

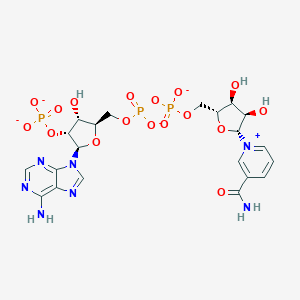
![5-Trifluoromethylbenzo[b]thiophene](/img/structure/B162923.png)
